molecular formula C18H16BrN3 B13845100 3-Bromo-5,6-di-p-tolylpyrazin-2-amine

3-Bromo-5,6-di-p-tolylpyrazin-2-amine

Cat. No.: B13845100
M. Wt: 354.2 g/mol
InChI Key: UJFZQXLHYRDFBV-UHFFFAOYSA-N
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Description

3-Bromo-5,6-di-p-tolylpyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-di-p-tolylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 5,6-di-p-tolylpyrazin-2-amine using bromine or a brominating agent in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-di-p-tolylpyrazin-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyrazine derivatives .

Scientific Research Applications

3-Bromo-5,6-di-p-tolylpyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-di-p-tolylpyrazin-2-amine involves its interaction with specific molecular targets. The bromine and p-tolyl groups can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways .

Properties

Molecular Formula

C18H16BrN3

Molecular Weight

354.2 g/mol

IUPAC Name

3-bromo-5,6-bis(4-methylphenyl)pyrazin-2-amine

InChI

InChI=1S/C18H16BrN3/c1-11-3-7-13(8-4-11)15-16(22-18(20)17(19)21-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,20,22)

InChI Key

UJFZQXLHYRDFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(C(=N2)N)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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